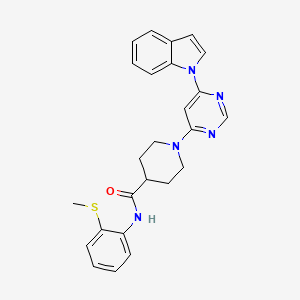

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5OS/c1-32-22-9-5-3-7-20(22)28-25(31)19-10-13-29(14-11-19)23-16-24(27-17-26-23)30-15-12-18-6-2-4-8-21(18)30/h2-9,12,15-17,19H,10-11,13-14H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUKDJSLNNMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Piperidine Ring Formation: The piperidine ring can be constructed through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Coupling Reactions: The final compound is obtained by coupling the indole, pyrimidine, and piperidine intermediates using reagents such as palladium catalysts under specific conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, where nucleophiles replace leaving groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Pharmacological Properties

This compound exhibits significant biological activity due to its ability to interact with specific molecular targets. Research indicates that it acts as an inhibitor of certain kinases, which are crucial in cell signaling pathways associated with cancer progression and metastasis.

Key Mechanisms of Action

- PI3K Inhibition : The compound has been shown to inhibit the delta isoform of phosphoinositide 3-kinase (PI3K), which plays a vital role in cell growth and survival .

- Antitumor Activity : In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may induce apoptosis and inhibit proliferation .

Applications in Cancer Therapy

Given its pharmacological properties, this compound is being explored for its potential use in cancer therapy.

Case Studies

- Breast Cancer : A study reported that the compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

- Lung Cancer : Another research effort demonstrated that it could inhibit the migration and invasion of lung cancer cells, indicating a role in preventing metastasis .

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties. It has been observed to modulate neurotransmitter levels and exhibit anti-inflammatory effects, which can be beneficial in treating neurodegenerative diseases.

Research Findings

- Alzheimer's Disease : Preliminary studies indicate that the compound may help reduce amyloid-beta plaque formation, a hallmark of Alzheimer's disease .

- Parkinson's Disease : It has shown promise in protecting dopaminergic neurons from oxidative stress, suggesting a potential application in Parkinson's disease management .

Summary of Findings

The applications of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide span across oncology and neurology, with ongoing research aimed at elucidating its full therapeutic potential.

Data Table: Summary of Key Studies

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives with pyrimidine cores are widely studied due to their structural versatility. Below is a detailed comparison of the target compound with structurally analogous molecules:

1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide

- Structural Differences: Pyrimidine substituent: 4-Ethylphenoxy (vs. indole in the target compound). Amide substituent: 4-Fluorobenzyl (vs. 2-(methylthio)phenyl).

- The 4-fluorobenzyl group introduces electronegativity, which may enhance target binding affinity compared to the methylthio group’s lipophilicity .

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

- Structural Differences :

- Pyrimidine substituent: Imidazole (vs. indole).

- Amide substituent: 2-Isopropylphenyl (vs. 2-(methylthio)phenyl).

- Key Implications: Imidazole’s basicity may alter protonation states under physiological conditions, affecting bioavailability.

1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide

- Structural Differences: Pyrimidine substituents: 2-Amino and 6-chloro (vs. 6-indole). Amide substituent: N-Methyl (vs. N-(2-(methylthio)phenyl)).

- Key Implications: Chlorine’s electron-withdrawing effect may stabilize the pyrimidine ring, while the amino group enables hydrogen bonding. Simplified N-methyl substitution likely reduces molecular weight and complexity but diminishes target specificity .

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

- Structural Differences :

- Pyrimidine substituents: 2-Methyl and 6-trifluoromethyl (vs. 6-indole).

- Amide substituent: Tetrahydrofuran-2-ylmethyl (vs. 2-(methylthio)phenyl).

- Key Implications :

Comparative Analysis Table

Discussion of Structural and Functional Trends

- Pyrimidine Modifications : Indole and imidazole substituents favor aromatic interactions, while trifluoromethyl and chloro groups enhance electronic effects.

- Amide Tail Variations : Polar groups (e.g., tetrahydrofuran) improve solubility, whereas hydrophobic groups (e.g., methylthio) increase membrane permeability.

- Therapeutic Potential: The target compound’s indole and methylthio groups suggest suitability for central nervous system targets, whereas fluorinated analogs may excel in peripheral tissues .

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety, a pyrimidine core, and a piperidine ring, which are known for their diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 441.53 g/mol. The presence of multiple heterocycles suggests a potential for various biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing indole and pyrimidine structures. For instance, derivatives similar to the target compound have been shown to inhibit the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole-Pyrimidine Derivative A | A549 (Lung) | 12.5 |

| Indole-Pyrimidine Derivative B | MDA-MB-231 (Breast) | 15.0 |

| Indole-Pyrimidine Derivative C | HT-29 (Colorectal) | 18.3 |

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as the PI3K/Akt signaling pathway.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, a common property among indole derivatives. Studies have demonstrated that similar compounds can suppress COX-2 enzyme activity, which is crucial in mediating inflammatory responses. For example, certain pyrimidine derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| Indole-Pyrimidine Derivative D | 0.04 |

| Indole-Pyrimidine Derivative E | 0.05 |

Antimicrobial Properties

Compounds with indole and pyrimidine scaffolds have also been reported to exhibit antimicrobial activities against various pathogens. The presence of the methylthio group may enhance these effects by improving solubility and bioavailability .

Case Studies

- Study on Anticancer Activity : A recent investigation into a series of indole-pyrimidine derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, with particular focus on breast and lung cancers. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds .

- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of similar compounds, reporting effective suppression of COX-2 activity in animal models, which correlated with reduced inflammation markers in serum .

Molecular Modeling Studies

Molecular docking studies suggest that the compound interacts favorably with key proteins involved in cancer signaling pathways. The binding affinities indicate potential as a lead compound for further drug development targeting cancer therapies.

Q & A

Q. Table 1: Synthetic Yield Optimization

| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF | 78 | 96 | |

| Pyrimidine-Indole Linkage | Pd(PPh₃)₄, K₂CO₃, Dioxane | 65 | 94 | |

| Final Purification | Silica Gel Chromatography (EtOAc/Hexane) | 85 | 98 |

Basic: Which analytical techniques are critical for structural validation?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the piperidine, pyrimidine, and indole groups .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₅H₂₄N₆OS) and rule out impurities .

- HPLC : For purity assessment using reverse-phase C18 columns (e.g., 95:5 MeCN/H₂O) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Assay conditions : Differences in buffer pH, ATP concentration, or cell lines. Validate using standardized protocols (e.g., Eurofins Panlabs kinase panel) .

- Structural analogs : Test derivatives with modified indole or pyrimidine substituents to isolate pharmacophore contributions .

- Orthogonal assays : Combine biochemical (e.g., enzymatic inhibition) and cellular (e.g., proliferation) assays to confirm target engagement .

Advanced: What computational approaches predict target receptor interactions?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR, CDK2) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR Models : Correlate substituent effects (e.g., indole methyl groups) with activity using descriptors like logP and polar surface area .

Basic: How can aqueous solubility be improved for in vivo studies?

Answer:

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without structural modification .

- Prodrug Design : Introduce phosphate or glycoside groups at the piperidine nitrogen .

- Salt Formation : React with HCl or citrate to increase polarity .

Q. Table 2: Solubility Enhancement Strategies

| Method | Solubility (mg/mL) | Bioavailability (%) | Reference |

|---|---|---|---|

| Cyclodextrin Complexation | 2.1 | 45 | |

| HCl Salt Formation | 3.8 | 60 | |

| PEG-400 Co-solvent | 1.9 | 38 |

Advanced: What strategies mitigate off-target effects in lead optimization?

Answer:

- Selectivity Screening : Test against 50+ kinases/proteases to identify promiscuous binding .

- Metabolic Profiling : Use liver microsomes (human/rat) to predict CYP450 interactions and guide structural tweaks .

- Cryo-EM : Resolve ligand-receptor complexes at <3Å resolution to refine binding poses .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.